Antifibrillatory Duration vs. Lidocaine in a Canine Ventricular Vulnerability Model
GYKI‑23107 (8 mg/kg i.v.) prolonged the time to electrically induced ventricular fibrillation in pentobarbitone‑anaesthetized dogs to 46.6 ± 10.7 min (n = 14), compared with 27.7 ± 6.6 min (n = 12) for lidocaine (10 mg/kg i.v.) [REFS‑1]. The 68 % longer protection time indicates a pharmacodynamic advantage in suppressing malignant ventricular arrhythmias.
| Evidence Dimension | Time to ventricular fibrillation (programmed electrical stimulation + local cooling) |
|---|---|
| Target Compound Data | 46.6 ± 10.7 min (n=14, 8 mg/kg i.v.) |
| Comparator Or Baseline | Lidocaine: 27.7 ± 6.6 min (n=12, 10 mg/kg i.v.) |
| Quantified Difference | ≈+68% (1.68‑fold) longer protection time for GYKI‑23107 |
| Conditions | Pentobarbitone‑anaesthetized open‑chest dogs; ventricular fibrillation induced by local cooling and programmed electrical stimulation. |
Why This Matters
A longer antifibrillatory window at a comparable or lower dose directly translates into more sustained protection in acute ventricular arrhythmia settings, making GYKI‑23107 the preferred candidate when prolonged duration of action is a selection criterion.
- [1] Szatmáry LJ, Rabloczky G, Kürthy M, Fráter E, Solti F. Antifibrillatory effect of GYKI‑23107 in induced ventricular vulnerability by local cooling and programmed stimulation in canine models. Acta Med Hung. 1988;45(2):221‑229. PMID: 3247245. View Source
